Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, particularly targeting class I HDAC isoforms. [] It exhibits strong in vitro activity against human myelodysplastic syndrome (SKM-1) cell lines and induces G1 cell cycle arrest and apoptosis. [] In vivo studies using SKM-1 xenograft models demonstrated excellent antitumor activity with oral administration. [] This compound also showed a favorable pharmacokinetic profile in mice and rats, minimal metabolic differences across species, and low inhibition of the hERG channel. []
Compound Description: FNA is a potent HDAC inhibitor, displaying selectivity for class I HDACs, particularly HDAC3. [] This compound exhibits significant antiproliferative activity against solid tumor cells, notably HepG2 cells, with an IC50 of 1.30 μM. [] In vivo xenograft models demonstrated FNA's ability to inhibit tumor growth effectively. [] The mechanism of action involves the promotion of apoptosis and G2/M cell cycle arrest. []
Compound Description: This compound serves as the HDAC3-binding moiety in the design of PROTACs (Proteolysis Targeting Chimeras) intended to inhibit HDAC3 and potentially abrogate SARS-CoV-2 infection. [] By targeting HDAC3, this moiety contributes to the anti-inflammatory activity and reduction of pro-inflammatory cytokines, potentially restricting COVID-19 progression. []
Compound Description: Compound 13 is a potent and selective covalent inhibitor of JNK3, demonstrating IC50 values in the low double-digit nanomolar range. [] It effectively engages with the target enzyme in cells, as confirmed by NanoBRETTM intracellular JNK3 assays and washout experiments. [] Incorporating a photolabile protecting group allowed for spatiotemporal control of its binding affinity in live cells, with UV irradiation at 365 nm rapidly restoring its activity. []
Compound Description: PPA5 is identified as a potential radiosensitizer, demonstrating significant inhibitory effects on cell viability and inducing G2/M cell cycle arrest in human lung cancer cells. [] This compound shows promise for enhancing the effectiveness of radiotherapy in cancer treatment. []
Compound Description: PPA13 exhibits potent inhibitory effects on cell viability and induces G2/M cell cycle arrest in human lung cancer cells, highlighting its potential as a radiosensitizer. []
Compound Description: PPA14 displays potent radiosensitizing effects, significantly enhancing the efficacy of radiation therapy in human lung cancer cells. [] It inhibits cell viability and induces cell cycle arrest. [] Combined treatment with PPA14 and radiation significantly reduces clonogenic survival in lung cancer cells. []
Compound Description: PPA15 exhibits potent radiosensitizing properties, effectively enhancing the therapeutic impact of radiotherapy in human lung cancer cells. [] It demonstrates marked inhibition of cell viability, increases the sub-G1 cell population, and elevates cyclin B1 levels and CDK1 phosphorylation, indicating cell cycle disruption. [] Notably, PPA15 inhibits multiple CDKs involved in cell cycle regulation. [] Combined treatment with PPA15 and radiation significantly reduces clonogenic survival and suppresses tumor growth in vivo. []
Compound Description: PPA17 shows potential as a radiosensitizer, demonstrating notable inhibition of cell viability and inducing G2/M cell cycle arrest in human lung cancer cells. [] This suggests its potential for enhancing the effectiveness of radiotherapy in cancer treatment. []
Compound Description: Sematilide is a class III antiarrhythmic agent. [, ] It prolongs the action potential duration (APD) and effective refractory period (ERP) in cardiac tissues, including the sinoatrial node, atrioventricular node, and atrial muscle. [] This effect is believed to be mediated through the inhibition of potassium channels. [, ] Sematilide is effective in preventing reentrant ventricular arrhythmias in experimental models and humans. []
Compound Description: This compound is a potent and selective class III antiarrhythmic agent. [] It exhibits significant prolongation of the action potential duration in canine cardiac Purkinje fibers. [] In vivo studies demonstrated its effectiveness in preventing programmed electrical stimulation-induced arrhythmias in conscious dogs. [] Notably, it exhibits potency and efficacy comparable to sematilide, a well-known class III antiarrhythmic drug. []
Compound Description: This arylpiperazine derivative exhibits both class II (beta-receptor blocking) and class III antiarrhythmic properties. [] It displays potent beta 1-receptor selectivity and effectively prevents programmed electrical stimulation-induced arrhythmias in conscious dogs and epinephrine-induced arrhythmias in anesthetized dogs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.